molecular formula C10H19NO2 B12604987 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- CAS No. 647021-17-8

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-

Cat. No.: B12604987
CAS No.: 647021-17-8
M. Wt: 185.26 g/mol
InChI Key: SFBAASMURQXSIO-VIFPVBQESA-N
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Description

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with significant importance in medicinal chemistry due to its presence in various pharmacologically active compounds. The compound 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is characterized by the presence of a piperidine ring substituted with a hydroxymethyl group and a butanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- typically involves the reaction of piperidine with appropriate reagents to introduce the hydroxymethyl and butanoyl groups. One common method involves the reduction of 1-(1-oxobutyl)piperidine using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired compound .

Industrial Production Methods

Industrial production of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of 2-Piperidinemethanoic acid, 1-(1-oxobutyl)-, (2S)-.

    Reduction: Formation of 2-Piperidinemethanol, 1-(1-hydroxybutyl)-, (2S)-.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways in cancer cells, resulting in antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

647021-17-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-5-10(13)11-7-4-3-6-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1

InChI Key

SFBAASMURQXSIO-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)N1CCCC[C@H]1CO

Canonical SMILES

CCCC(=O)N1CCCCC1CO

Origin of Product

United States

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